molecular formula C16H15F3N2O2S B2707926 Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate CAS No. 505064-91-5

Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate

Cat. No.: B2707926
CAS No.: 505064-91-5
M. Wt: 356.36
InChI Key: XNWBBKAETVDHIK-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate is a chemical compound with the molecular formula C16H15F3N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate typically involves the reaction of 4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the ester group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, altering their function.

Comparison with Similar Compounds

Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate can be compared with other pyrimidine derivatives, such as:

    4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol: Lacks the ethyl ester group, making it less lipophilic.

    Ethyl 3-{[4-phenyl-6-(methyl)pyrimidin-2-yl]thio}propanoate: Lacks the trifluoromethyl group, reducing its biological activity.

    Ethyl 3-{[4-phenyl-6-(chloromethyl)pyrimidin-2-yl]thio}propanoate: Contains a chloromethyl group instead of trifluoromethyl, altering its reactivity and biological properties.

This compound stands out due to its trifluoromethyl group, which enhances its stability and biological activity compared to similar compounds.

Biological Activity

Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate (CAS: 505064-91-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15F3N2O2SC_{16}H_{15}F_3N_2O_2S with a molar mass of 356.36 g/mol. The compound features a pyrimidine ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Recent studies have indicated that compounds containing pyrimidine derivatives exhibit promising anticancer activities. This compound has been evaluated for its ability to inhibit various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its effects by targeting specific kinases involved in cancer cell proliferation and survival. For instance, it may inhibit the activity of tyrosine kinases, which are often overexpressed in tumors.
  • Case Studies : A study published in Molecules demonstrated that derivatives with similar structures showed enhanced cytotoxicity against breast cancer cell lines (MCF-7) compared to their non-fluorinated counterparts . This suggests that the trifluoromethyl group may play a critical role in enhancing biological activity.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties.

  • In Vitro Studies : Research has shown that compounds with similar thioether functionalities exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of the pyrimidine moiety enhances the interaction with bacterial enzymes, leading to increased efficacy .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)15
AntibacterialStaphylococcus aureus10
AntibacterialBacillus subtilis12

Pharmacological Studies

Pharmacological studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the efficacy of this compound. Modifications to the pyrimidine core or substituents on the phenyl ring can significantly alter its biological activity.

  • SAR Analysis : A review article indicated that introducing electron-withdrawing groups, such as trifluoromethyl, enhances the lipophilicity and cellular uptake of the compound, which may contribute to its increased potency against cancer cells .

Properties

IUPAC Name

ethyl 3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c1-2-23-14(22)8-9-24-15-20-12(11-6-4-3-5-7-11)10-13(21-15)16(17,18)19/h3-7,10H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWBBKAETVDHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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